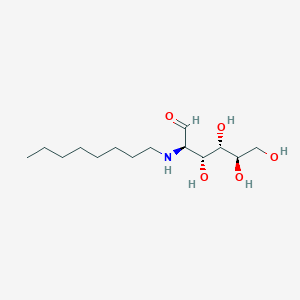
n-Octyl-D-glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octyl-D-glucosamine, also known as this compound, is a useful research compound. Its molecular formula is C14H29NO5 and its molecular weight is 291.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Drug Delivery Systems
n-Octyl-D-glucosamine has been utilized in the development of drug delivery systems. Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that this compound can facilitate the transport of therapeutic agents across biological membranes, making it a candidate for improving the efficacy of oral and parenteral drug formulations .
1.2 Chiral Resolution
One significant application of this compound is in the chiral resolution of pharmaceuticals. For instance, it has been employed as a resolving agent in the separation of enantiomers of ibuprofen, where it effectively enhances the yield and purity of the desired (S)-ibuprofen enantiomer . This application is critical in pharmaceutical chemistry, where the efficacy and safety profiles of drugs can vary significantly between enantiomers.
Biomedical Applications
2.1 Antimicrobial Properties
This compound exhibits antimicrobial activity, making it a potential candidate for use in antimicrobial coatings and formulations. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents or enhancing existing ones .
2.2 Tissue Engineering
In the field of tissue engineering, this compound has been investigated for its role in promoting cell adhesion and proliferation. Its structural similarity to natural glycosaminoglycans allows it to interact favorably with cells, potentially enhancing scaffold materials used in regenerative medicine .
Industrial Applications
3.1 Surfactants and Emulsifiers
Due to its amphiphilic nature, this compound is used as a surfactant in various industrial applications, including cosmetics and personal care products. It helps stabilize emulsions and improve product texture, which is essential for consumer acceptance .
3.2 Biodegradable Materials
Research into biodegradable materials has identified this compound as a potential component in developing environmentally friendly polymers. Its incorporation into polymer matrices can enhance biodegradability while maintaining desirable physical properties .
Case Study 1: Chiral Resolution of Ibuprofen
A study demonstrated that using this compound as a resolving agent resulted in high yields (up to 99% enantiomeric purity) when separating (S)-ibuprofen from racemic mixtures. This method not only simplified the resolution process but also reduced waste compared to traditional methods .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting its potential application in developing new antimicrobial agents or coatings for medical devices .
Eigenschaften
CAS-Nummer |
188033-95-6 |
|---|---|
Molekularformel |
C14H29NO5 |
Molekulargewicht |
291.38 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(octylamino)hexanal |
InChI |
InChI=1S/C14H29NO5/c1-2-3-4-5-6-7-8-15-11(9-16)13(19)14(20)12(18)10-17/h9,11-15,17-20H,2-8,10H2,1H3/t11-,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
UWPXUJJRQWODJN-REWJHTLYSA-N |
SMILES |
CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |
Isomerische SMILES |
CCCCCCCCN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |
Synonyme |
N-OCTYL-D-GLUCOSAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















